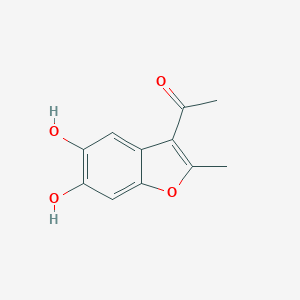
Ethanone, 1-(5,6-dihydroxy-2-methyl-3-benzofuranyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-acetylbenzofuran-5,6-diol is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Vorbereitungsmethoden
The synthesis of benzofuran derivatives, including 2-Methyl-3-acetylbenzofuran-5,6-diol, often involves complex synthetic routes. One common method is the free radical cyclization cascade, which is an excellent approach for constructing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and higher yields . Industrial production methods may vary, but they typically involve optimizing these synthetic routes to achieve higher efficiency and scalability.
Analyse Chemischer Reaktionen
2-Methyl-3-acetylbenzofuran-5,6-diol can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or nitration under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Benzofuran derivatives, including 2-Methyl-3-acetylbenzofuran-5,6-diol, have numerous scientific research applications. In chemistry, they are used as building blocks for synthesizing more complex molecules. In biology and medicine, they are studied for their potential therapeutic effects, such as anti-cancer and anti-viral activities . In industry, these compounds are used in the development of new drugs and other chemical products .
Wirkmechanismus
The mechanism of action of 2-Methyl-3-acetylbenzofuran-5,6-diol involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by interacting with enzymes, receptors, and other proteins involved in various biological processes . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-acetylbenzofuran-5,6-diol can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but may differ in their biological activities and applications. For example, psoralen and its derivatives are used in the treatment of skin diseases like cancer and psoriasis
Eigenschaften
CAS-Nummer |
189828-67-9 |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
1-(5,6-dihydroxy-2-methyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C11H10O4/c1-5(12)11-6(2)15-10-4-9(14)8(13)3-7(10)11/h3-4,13-14H,1-2H3 |
InChI-Schlüssel |
HSWRQRBMNFLILB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2O1)O)O)C(=O)C |
Kanonische SMILES |
CC1=C(C2=CC(=C(C=C2O1)O)O)C(=O)C |
Synonyme |
Ethanone, 1-(5,6-dihydroxy-2-methyl-3-benzofuranyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















